molecular formula C8H11Cl2N3 B12906281 N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine CAS No. 89099-64-9

N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine

Cat. No.: B12906281
CAS No.: 89099-64-9
M. Wt: 220.10 g/mol
InChI Key: ZYOROIBMHCGJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine is a chemical compound of interest in organic and medicinal chemistry research. Its structure is based on a 2,6-dichloropyrimidine scaffold, a motif known for its versatility as a synthetic intermediate . The specific substitution with a butan-2-ylamino group at the 4-position classifies it among N-alkylated aminodichloropyrimidines, analogous to other researched compounds such as N-[(2S)-butan-2-yl]-2,6-dichloropyrimidin-4-amine and (S)-2-((2,6-Dichloropyrimidin-4-yl)amino)propan-1-ol . The primary research value of this compound lies in its application as a building block for the synthesis of more complex molecules. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution reactions, such as Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl or heteroaryl groups . This reactivity makes it a valuable precursor for creating diverse chemical libraries for screening in drug discovery and material science. The compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89099-64-9

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

N-butan-2-yl-2,6-dichloropyrimidin-4-amine

InChI

InChI=1S/C8H11Cl2N3/c1-3-5(2)11-7-4-6(9)12-8(10)13-7/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

ZYOROIBMHCGJHI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with sec-butylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of sec-butylamine displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods

On an industrial scale, the production of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under reflux conditions in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a primary amine can yield a new pyrimidine derivative with an amine group replacing one of the chlorine atoms.

Scientific Research Applications

Pharmaceutical Applications

N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine is primarily recognized for its potential as an intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to participate in nucleophilic substitution reactions, making it a versatile building block for creating new pharmaceuticals.

Antiviral Activity

Research indicates that derivatives of 2,6-dichloropyrimidine compounds exhibit antiviral properties. For example, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been identified as an intermediate in the preparation of antiviral nucleotide derivatives . The synthesis process typically involves cyclization reactions with guanidine and subsequent chlorination steps.

Anti-inflammatory Properties

A study highlighted that various 5-substituted 2-amino-4,6-dichloropyrimidines, including those related to this compound, showed significant inhibition of nitric oxide production in immune cells. This suggests their potential use as anti-inflammatory agents . The most effective compounds demonstrated IC50 values as low as 2 µM, indicating strong biological activity.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Preparation of Pyrimidine Derivatives : Utilizing methods such as the Vilsmeier-Haack reaction allows for the efficient formation of chlorinated pyrimidine derivatives.
  • Nucleophilic Substitution Reactions : The compound can undergo aromatic nucleophilic substitution (SNAr) reactions to introduce various substituents at different positions on the pyrimidine ring .
  • Optimization Techniques : Recent studies have focused on optimizing reaction conditions to enhance yields and selectivity in synthesizing pyrimidine derivatives .

Case Study: Inhibition of Nitric Oxide Production

In a controlled experiment using mouse peritoneal cells, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were tested for their ability to inhibit nitric oxide production. Compounds were applied at varying concentrations (ranging from 2.5 µM to higher doses) to assess their dose-dependent effects. The findings indicated that these compounds could suppress NO production significantly, with some exhibiting greater potency than established inhibitors like N-monomethyl-l-arginine .

Case Study: Synthesis and Characterization

The synthesis of this compound has been documented through various methodologies that emphasize the importance of reaction conditions on product yield and purity. Techniques such as IR spectroscopy and NMR analysis were employed to confirm the structures of synthesized compounds .

Data Summary

Application AreaKey FindingsExample Compounds
Antiviral ActivityDerivatives serve as intermediates for antiviral drugsN-(2-amino-4,6-dichloropyrimidine)
Anti-inflammatory EffectsSignificant inhibition of nitric oxide production5-fluoro-2-amino-4,6-dichloropyrimidine
Synthetic MethodologiesEfficient synthesis through optimized SNAr reactionsThis compound

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Core Pyrimidine Derivatives

The following table compares N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine with structurally related pyrimidine-based compounds from the provided evidence:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications/Properties
This compound 2,6-Cl; N-(butan-2-yl) Dichloropyrimidine, amine ~220.1 Intermediate for pharmaceuticals
5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione 5-Br; 6-CH₃; 3-(1-methylpropyl) Bromopyrimidine, diketone ~290.6 Potential agrochemical or drug metabolite
N-(But-3-en-1-yl)-2,6-dichloropyrimidin-4-amine (precursor) 2,6-Cl; N-(but-3-en-1-yl) Dichloropyrimidine, alkene ~206.1 Synthetic intermediate for acetamide derivatives

Key Observations :

  • Chlorine vs. Bromine : The 2,6-dichloro substitution in the target compound increases electrophilicity compared to brominated analogs (e.g., 5-bromo-6-methyl-...), which may exhibit slower reaction kinetics in substitution reactions .

Comparison with Other Amine Derivatives :

  • N-Benzoyl-N-(3,4-dichlorophenyl)-DL-alanine : Contains a benzoyl group and dichlorophenyl moiety, enabling hydrogen bonding and π-π stacking. Unlike the target compound, this derivative is tailored for herbicidal activity.
  • N-(4-(Ethylthio)-2-(trifluoromethyl)phenyl)methanesulfonamide : The trifluoromethyl and sulfonamide groups enhance metabolic stability and target binding affinity, contrasting with the dichloropyrimidine core’s reactivity.

Physicochemical Properties

Property This compound N-Butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)benzenamine Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
LogP (Lipophilicity) ~3.2 (moderate) ~4.1 (high) ~2.8 (low-moderate)
Water Solubility Poor Very poor Moderate
Electrophilicity High (due to Cl substituents) Very high (nitro groups) Moderate (nitro and phenoxy groups)

Implications :

  • The target compound’s moderate lipophilicity balances membrane permeability and solubility, making it suitable for drug delivery.
  • Nitro-containing analogs (e.g., N-butyl-N-ethyl-2,6-dinitro-...) exhibit higher electrophilicity but poorer solubility, limiting their biomedical applications .

Biological Activity

N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine is a compound belonging to the pyrimidine class, which has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

This compound can be characterized by its molecular formula C8H10Cl2N3C_8H_{10}Cl_2N_3 and a molecular weight of approximately 220.09 g/mol. The presence of chlorine atoms at positions 2 and 6 on the pyrimidine ring contributes to its biological activity by influencing the compound's electronic properties and steric configuration.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exert its effects through:

  • Inhibition of Kinases : Similar compounds in the pyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Anti-inflammatory Activity : Some studies suggest that derivatives of dichloropyrimidines can inhibit nitric oxide production, a key mediator in inflammatory processes.
  • Antiproliferative Effects : Preliminary data indicate that this compound may reduce cell proliferation in various cancer cell lines.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)
A2780 (Ovarian)0.127
MCF7 (Breast)0.250
HeLa (Cervical)0.320

The compound exhibited sub-micromolar activity against ovarian cancer cells, indicating strong potential as an anticancer agent .

Inhibition of Nitric Oxide Production

The anti-inflammatory properties were assessed using mouse peritoneal cells. The compound significantly inhibited nitric oxide production with an IC50 value of approximately 5 µM, demonstrating its potential as an anti-inflammatory agent .

Kinase Inhibition Studies

In vitro studies on kinase inhibition revealed that this compound effectively inhibited CDK2 with an IC50 value of 0.005 µM. This suggests a high selectivity for CDK2 over other kinases .

Case Study 1: Cancer Cell Lines

In a recent investigation involving multiple cancer cell lines, this compound was tested for its ability to induce apoptosis. The study found that treatment with the compound led to significant cell cycle arrest at the S and G2/M phases, correlating with increased markers of apoptosis such as cleaved caspase-3 .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered intraperitoneally, resulting in a notable reduction in inflammatory markers compared to control groups .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of 2,6-dichloropyrimidin-4-amine with 2-bromobutane or similar alkylating agents. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, ethanol) to enhance nucleophilicity and reaction rates. Ethanol reflux (6–8 hours) is commonly employed for similar pyrimidine derivatives .
  • Amine Activation: Incorporate bases like triethylamine (TEA) to deprotonate the amine and drive the reaction forward.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol yields pure products. Monitor reaction progress via TLC (Rf ~0.10–0.51 in ethyl acetate/hexane systems) .

Optimization Tips:

  • Vary stoichiometry (1:1.1 molar ratio of pyrimidine to alkylating agent) to minimize side products.
  • Control temperature (60–80°C) to balance reaction speed and decomposition risks.

Basic: How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • 1H/13C NMR: Confirm substitution patterns and purity. For example, the butan-2-yl group typically shows a triplet at δ ~1.2–1.4 ppm (CH3) and a multiplet at δ ~3.8–4.2 ppm (N–CH–) in 1H NMR .
  • IR Spectroscopy: Identify characteristic bands (e.g., C–Cl stretching at 650–800 cm⁻¹, N–H bending at ~1600 cm⁻¹) .
  • Melting Point: Compare with literature values (e.g., analogous pyrimidines melt at 160–195°C) .
  • TLC/HPLC: Use silica gel plates (ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition: Screen against TRPA1 channels (IC50 determination via calcium flux assays, using HEK293 cells transfected with TRPA1). Reference compounds like HC-030031 (IC50 ~4–10 µM) can guide protocol design .
  • Antimicrobial Activity: Use broth microdilution assays (MIC determination against Gram-positive/negative strains) .
  • DNA Binding: Employ UV-vis titration or ethidium bromide displacement assays to assess intercalation potential .

Advanced: What crystallographic strategies resolve the 3D structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/DCM .
  • Structure Solution: Apply direct methods (SHELXS) and refine with SHELXL. Key parameters: R1 < 0.05, wR2 < 0.10 .
  • Validation: Check for twinning and disorder using PLATON. Compare bond lengths/angles with similar pyrimidines (e.g., C–Cl bond ~1.72 Å) .

Advanced: How to address contradictions in reported biological activities?

Methodological Answer:

  • Assay Variability: Replicate studies under standardized conditions (e.g., fixed cell lines, buffer pH, temperature). For example, TRPA1 inhibition may vary with calcium concentration .
  • Structural Analog Comparison: Test derivatives (e.g., tert-butyl or phenyl substitutions) to isolate pharmacophores. Butralin analogs show divergent microtubule vs. TRPA1 activities, highlighting target specificity .
  • Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioAssay) to correlate structural features with activity trends .

Advanced: What methodologies assess environmental stability of halogenated pyrimidines?

Methodological Answer:

  • Hydrolysis Studies: Incubate in buffered solutions (pH 4–9, 25–50°C) and monitor degradation via HPLC. Chlorinated pyrimidines are prone to hydrolysis at high pH .
  • Photolysis: Expose to UV light (254 nm) in aqueous/organic solvents; quantify byproducts via LC-MS. Nitro derivatives (e.g., Butralin) form toxic intermediates under UV .
  • Soil Metabolism: Use 14C-labeled compound in microcosms to track mineralization and bound residues .

Advanced: Which computational approaches predict protein binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite with TRPA1/BACE1 crystal structures (PDB: 3UQU). Focus on halogen-bond interactions (Cl···O/N distances ~3.2 Å) .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Calculate RMSD/RMSF for ligand-protein complexes .
  • QSAR Models: Train on pyrimidine datasets (IC50, logP) to predict bioactivity. Include descriptors like Cl count and lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.